molecular formula C16H12N4O3S B5760496 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No. B5760496
M. Wt: 340.4 g/mol
InChI Key: QIHHOACPIKBBAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide (MTNB) is a chemical compound that has gained attention for its potential use in scientific research. MTNB is a thiadiazole derivative with a nitrobenzamide moiety. It has been studied for its potential as a fluorescent probe for detecting protein tyrosine phosphatases (PTPs) and as an inhibitor of PTP activity.

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide as a fluorescent probe for PTPs involves the binding of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide to the catalytic site of PTPs. Upon binding, N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide undergoes a conformational change that results in the emission of fluorescence. The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide as an inhibitor of PTP activity involves the binding of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide to the active site of PTPs, which prevents the dephosphorylation of proteins.
Biochemical and Physiological Effects
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has been shown to selectively bind to PTPs and inhibit their activity. Inhibition of PTP activity has been shown to have therapeutic potential in various diseases, including cancer and diabetes. N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in inflammatory signaling pathways.

Advantages and Limitations for Lab Experiments

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has several advantages for lab experiments, including its selectivity for PTPs and its ability to emit fluorescence upon binding. However, N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has some limitations, including its potential toxicity and the need for optimization of experimental conditions for its use as a fluorescent probe.

Future Directions

For research on N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide include the development of more selective and potent inhibitors of PTP activity, the optimization of experimental conditions for the use of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide as a fluorescent probe, and the exploration of the potential therapeutic applications of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide in various diseases, including cancer and diabetes.

Synthesis Methods

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves the reaction of 4-methylphenylhydrazine with 2-chloro-5-nitrobenzoic acid to form a hydrazone intermediate. The intermediate is then reacted with thiosemicarbazide to form the final product, N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide. The synthesis method has been optimized to increase the yield of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide and reduce the formation of impurities.

Scientific Research Applications

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has been studied for its potential use as a fluorescent probe for detecting PTPs. PTPs are important enzymes that regulate cellular signaling pathways by dephosphorylating proteins. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has been shown to selectively bind to PTPs and emit fluorescence upon binding, allowing for the detection and quantification of PTP activity.
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has also been studied as an inhibitor of PTP activity. Inhibition of PTP activity has been shown to have therapeutic potential in various diseases, including cancer and diabetes. N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has been shown to inhibit the activity of several PTPs, including PTP1B, a well-known target for diabetes treatment.

properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-10-5-7-11(8-6-10)15-18-19-16(24-15)17-14(21)12-3-2-4-13(9-12)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHHOACPIKBBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

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